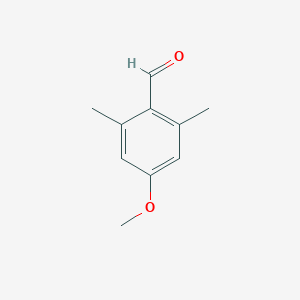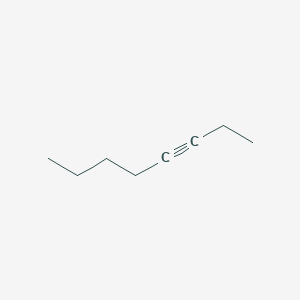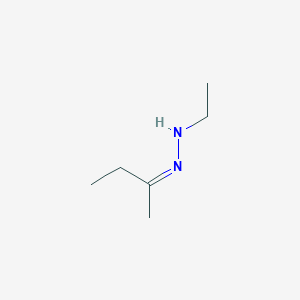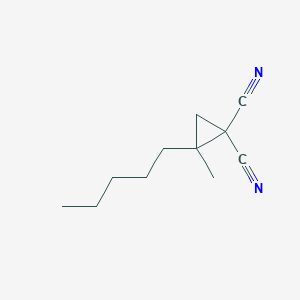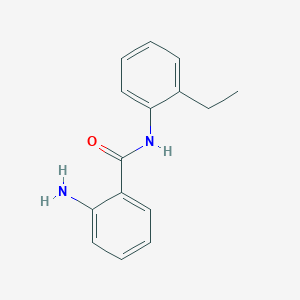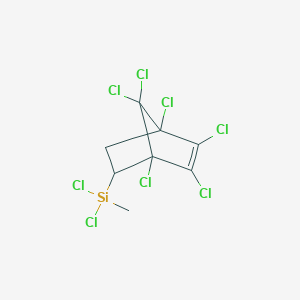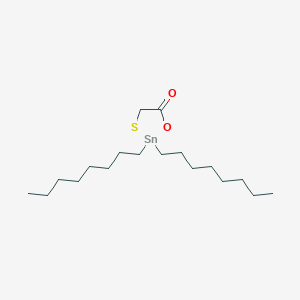
1,3,2-Oxathiastannolan-5-one, 2,2-dioctyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,2-Oxathiastannolan-5-one, 2,2-dioctyl- is a chemical compound that has gained attention in the scientific community due to its potential applications in biological and medical research. This compound has shown promising results in various studies, and its synthesis and mechanism of action have been extensively researched.
Wirkmechanismus
The mechanism of action of 1,3,2-Oxathiastannolan-5-one, 2,2-dioctyl- involves its interaction with biomolecules such as proteins, DNA, and RNA. This compound has a high affinity towards these biomolecules, which results in the formation of a complex. This complex can then be visualized using fluorescence microscopy, which allows for the tracking of various cellular processes and interactions.
Biochemische Und Physiologische Effekte
1,3,2-Oxathiastannolan-5-one, 2,2-dioctyl- has been found to have minimal biochemical and physiological effects. It has been shown to be non-toxic and non-cytotoxic towards various cell lines, which makes it an ideal candidate for biological and medical research. However, further studies are required to determine its long-term effects on living organisms.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1,3,2-Oxathiastannolan-5-one, 2,2-dioctyl- is its high selectivity and sensitivity towards biomolecules. This makes it an ideal candidate for imaging various biological processes and interactions. Additionally, its non-toxic and non-cytotoxic nature makes it safe for use in biological and medical research. However, one of the main limitations of this compound is its limited solubility in aqueous solutions, which can hinder its applications in certain experiments.
Zukünftige Richtungen
There are several future directions for the research and development of 1,3,2-Oxathiastannolan-5-one, 2,2-dioctyl-. One of the main areas of interest is the modification of its chemical structure to improve its solubility in aqueous solutions. Additionally, further studies are required to determine its long-term effects on living organisms. Furthermore, its potential applications in drug delivery systems and therapeutic agents should be explored. Overall, the future of 1,3,2-Oxathiastannolan-5-one, 2,2-dioctyl- looks promising, and it has the potential to revolutionize various scientific research fields.
In conclusion, 1,3,2-Oxathiastannolan-5-one, 2,2-dioctyl- is a chemical compound that has shown potential applications in various scientific research fields. Its synthesis and mechanism of action have been extensively researched, and it has been found to have minimal biochemical and physiological effects. However, further studies are required to determine its long-term effects on living organisms, and its potential applications in drug delivery systems and therapeutic agents should be explored. Overall, 1,3,2-Oxathiastannolan-5-one, 2,2-dioctyl- has the potential to revolutionize various scientific research fields.
Synthesemethoden
The synthesis of 1,3,2-Oxathiastannolan-5-one, 2,2-dioctyl- involves the reaction of 2,2-dioctyl-1,3-propanediol with tin(IV) chloride in the presence of thionyl chloride. This reaction results in the formation of the desired compound, which can be purified using various techniques such as column chromatography or recrystallization. The purity and yield of the compound can be determined using analytical techniques such as NMR spectroscopy or HPLC.
Wissenschaftliche Forschungsanwendungen
1,3,2-Oxathiastannolan-5-one, 2,2-dioctyl- has been found to have potential applications in various scientific research fields. One of the main areas of interest is its use as a fluorescent probe for imaging biological systems. This compound has shown high selectivity and sensitivity towards various biomolecules such as proteins, DNA, and RNA. It can be used to visualize cellular processes and interactions, which can aid in the understanding of various biological phenomena.
Eigenschaften
CAS-Nummer |
15535-79-2 |
|---|---|
Produktname |
1,3,2-Oxathiastannolan-5-one, 2,2-dioctyl- |
Molekularformel |
C18H36O2SSn |
Molekulargewicht |
435.3 g/mol |
IUPAC-Name |
2,2-dioctyl-1,3,2-oxathiastannolan-5-one |
InChI |
InChI=1S/2C8H17.C2H4O2S.Sn/c2*1-3-5-7-8-6-4-2;3-2(4)1-5;/h2*1,3-8H2,2H3;5H,1H2,(H,3,4);/q;;;+2/p-2 |
InChI-Schlüssel |
KEUUHXDTZRYITO-UHFFFAOYSA-L |
SMILES |
CCCCCCCC[Sn]1(OC(=O)CS1)CCCCCCCC |
Kanonische SMILES |
CCCCCCCC[Sn]1(OC(=O)CS1)CCCCCCCC |
Andere CAS-Nummern |
15535-79-2 |
Physikalische Beschreibung |
Liquid |
Piktogramme |
Irritant; Health Hazard |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



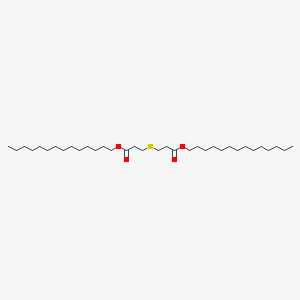
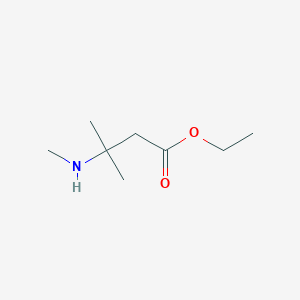
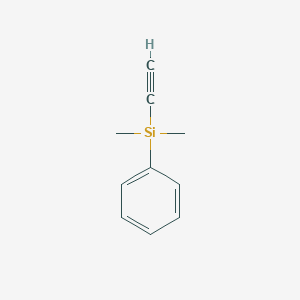
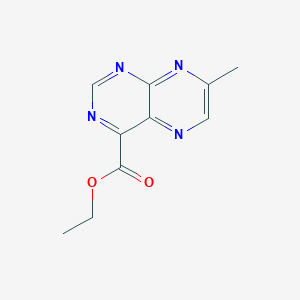
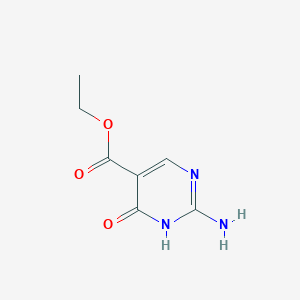
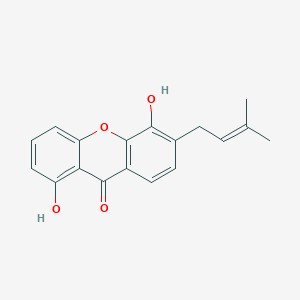
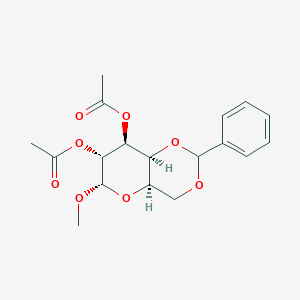
![4-(5,5,6-Trimethylbicyclo[2.2.1]hept-2-YL)cyclohexan-1-one](/img/structure/B96575.png)
